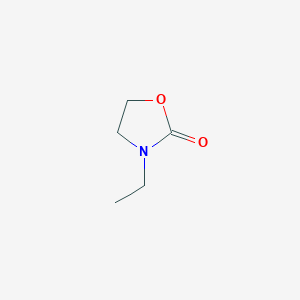
2-bromopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopentanamide is an organic compound with the molecular formula C5H10BrNO. It is a derivative of pentanamide with a bromine atom attached to the second carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopentanamide can be synthesized through several methods, including the bromination of pentanamide. One common approach involves reacting pentanamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopentanamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen atom, forming 2-bromopentanoic acid.
Reduction: The amide group can be reduced to an amine, resulting in 2-bromopentanamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or Grignard reagents, in polar solvents.
Major Products Formed:
2-Bromopentanoic Acid: Formed by oxidation of this compound.
2-Bromopentanamine: Formed by reduction of this compound.
Substituted Derivatives: Various products depending on the nucleophile used.
Scientific Research Applications
2-Bromopentanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromopentanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
2-Bromopentane: A bromoalkane with similar reactivity but lacking the amide group.
2-Bromopentanoic Acid: An oxidized form of 2-bromopentanamide.
2-Bromopentanamine: A reduced form of this compound.
Uniqueness: this compound is unique due to its combination of the bromine atom and the amide group, which allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
59863-66-0 |
|---|---|
Molecular Formula |
C5H10BrNO |
Molecular Weight |
180 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



